molecular formula C9H15N B128113 1-Pyrrolidino-1-cyclopentene CAS No. 7148-07-4

1-Pyrrolidino-1-cyclopentene

Cat. No. B128113
CAS RN: 7148-07-4
M. Wt: 137.22 g/mol
InChI Key: KOFSFYBXUYHNJL-UHFFFAOYSA-N
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Description

1-Pyrrolidino-1-cyclopentene is a pyrrolidine building block with a molecular formula of C9H15N and a molecular weight of 137.22 . It is also known as 1-(1-Cyclopenten-1-yl)pyrrolidine .


Synthesis Analysis

1-Pyrrolidino-1-cyclopentene has been used in the synthesis of halichlorine, pinnaic acid, and tauropinnaic acid .


Molecular Structure Analysis

The molecular structure of 1-Pyrrolidino-1-cyclopentene consists of a five-membered pyrrolidine ring attached to a cyclopentene ring . The structure can be represented by the SMILES string C1CCN(C1)C2=CCCC2 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Pyrrolidino-1-cyclopentene are not detailed in the search results, pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

1-Pyrrolidino-1-cyclopentene is a clear yellow liquid with a refractive index of 1.5155 . It has a boiling point of 100-110 °C/15 mmHg and a density of 0.941 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Marine Natural Products

1-Pyrrolidino-1-cyclopentene: has been utilized in the synthesis of complex marine natural products such as halichlorine, pinnaic acid, and tauropinnaic acid . These compounds are significant due to their unique biological activities, which include anti-inflammatory and antimicrobial properties. The synthesis of these compounds from 1-Pyrrolidino-1-cyclopentene demonstrates the compound’s utility in constructing intricate molecular architectures found in natural products.

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in 1-Pyrrolidino-1-cyclopentene, is widely used in medicinal chemistry to develop compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of drug molecules. This enhances the three-dimensional profile of the compounds, which is crucial for the binding affinity and selectivity towards biological targets.

Materials Science

In materials science, 1-Pyrrolidino-1-cyclopentene’s derivatives serve as building blocks for synthesizing polymers and small molecules with potential applications in creating new materials . The ability to incorporate the pyrrolidine ring into various chemical structures makes it valuable for developing materials with specific properties, such as increased durability or chemical resistance.

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. It provides a scaffold that can be further functionalized to produce a wide array of organic molecules . Its use in synthesizing halichlorine, pinnaic acid, and tauropinnaic acid also showcases its role in complex organic transformations, highlighting its importance in synthetic organic chemistry.

Pharmacology

The pyrrolidine ring found in 1-Pyrrolidino-1-cyclopentene is significant in pharmacology. It is part of the structure of various bioactive molecules with target selectivity, which are essential for developing new medications . The ring’s non-planarity and stereogenicity are key factors in the biological profile of drug candidates, influencing their interaction with enantioselective proteins.

Analytical Chemistry

While specific applications of 1-Pyrrolidino-1-cyclopentene in analytical chemistry are not directly cited, its properties, such as boiling point, refractive index, and density, are critical for its identification and quantification in various chemical analyses . These parameters are essential for ensuring the purity and concentration of the compound when used as a reagent or a standard in analytical methods.

Safety And Hazards

1-Pyrrolidino-1-cyclopentene is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is flammable and can cause skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) .

Future Directions

While specific future directions for 1-Pyrrolidino-1-cyclopentene are not detailed in the search results, the pyrrolidine ring is a versatile scaffold for novel biologically active compounds, suggesting potential future applications in drug discovery .

properties

IUPAC Name

1-(cyclopenten-1-yl)pyrrolidine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFSFYBXUYHNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884356
Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Pyrrolidino-1-cyclopentene

CAS RN

7148-07-4
Record name 1-(1-Cyclopenten-1-yl)pyrrolidine
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Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Record name 1-Cyclopentenylpyrrolidine
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Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Record name N-(cyclopent-1-ene-1-yl)pyrrolidine
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Synthesis routes and methods I

Procedure details

Reflux a mixture of cyclopentanone (600 g, 7.14 mol), pyrrolidine (550 g, 4.68 mol) and toluene-4-sulfonic acid (5.0 g) in toluene (3 L) for 4 hours. After removal of solvent under vacuum, purify the residue by distillation carefully to give 1-cyclopent-1-enyl-pyrrolidine as colorless oil (898 g, 6.55 mol, 91.8%). 1H NMR (CDCl3, 400 MHz): δ 4.04 (m, 1H), 3.06 (m, 4H), 2.39 (m, 4H), 1.85 (m, 6H).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Reflux a mixture of cyclopentanone (600 g, 7.14 mol), pyrrolidine (550 g, 4.68 mol) and toluene-4-sulfonic acid (5.0 g) in toluene (3 L) for 4 hours. After removal of solvent under vacuum, purify the residue by distillation carefully to give 1-cyclopent-1-enyl-pyrrolidineas colorless oil (898 g, 6.55 mol, 91.8%). 1H NMR (CDCl3, 400 MHz): δ 4.04 (m, 1H), 3.06 (m, 4H), 2.39 (m, 4H), 1.85 (m, 6H).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidino-1-cyclopentene

Q & A

Q1: What is the structure and basic physical data available for 1-Pyrrolidino-1-cyclopentene?

A1: 1-Pyrrolidino-1-cyclopentene (CAS: 7148-07-4) is an enamine with the molecular formula C9H15N and a molecular weight of 137.25 g/mol []. Key spectroscopic data includes:

  • Boiling Point: 88–92 °C at 15 mmHg []
  • Refractive Index (n20D): 1.5155 []
  • Infrared Spectroscopy (IR): Characteristic peak at 1630 cm−1 corresponding to the carbon-carbon double bond stretch (C=C) []

Q2: How is 1-Pyrrolidino-1-cyclopentene typically synthesized?

A2: The most common method is the acid-catalyzed condensation of cyclopentanone with pyrrolidine []. This reaction can also be facilitated using a stoichiometric amount of titanium(IV) chloride, allowing for the production of more sterically hindered enamines [, ].

Q3: What are the key reactive features of 1-Pyrrolidino-1-cyclopentene?

A3: 1-Pyrrolidino-1-cyclopentene exhibits nucleophilicity at both the enamine nitrogen and the β-carbon atom []. This dual reactivity makes it a versatile building block in organic synthesis, enabling participation in reactions such as:

  • Cycloadditions: 1-Pyrrolidino-1-cyclopentene can participate in both [2+2] and [4+2] cycloaddition reactions, with the enamine system acting as either the 2π or 4π electron component [].

Q4: Can you provide specific examples of how 1-Pyrrolidino-1-cyclopentene has been used in synthesis?

A4: Certainly! Here are some research highlights:

  • Synthesis of Cycloalkene-Fused Phthalazinones: 1-Pyrrolidino-1-cyclopentene acts as a dienophile in inverse-electron-demand Diels-Alder reactions with pyridazino[4,5-d]pyridazin-1(2H)-ones. The resulting cycloadducts can then be aromatized to afford cycloalkene-fused phthalazinones, which are important intermediates for biologically active compounds [, ].
  • Synthesis of Pyrrolopyrazines: Reaction of 1-Pyrrolidino-1-cyclopentene with 2-(3′-chloro-5′,6′-dicyanopyrazin-2′-yl)cyclopentan-1-one, followed by treatment with primary alkylamines, yields 5-alkyl-2,3-dicyano-5a,8a-dihydro-5a-hydroxycyclopentano[1′,2′:4,5]pyrrolo[2,3-b]pyrazines – structures with potential as pesticides and fluorescent chromophores [].
  • Synthesis of Macrocyclic Thiacrown Ethers: Homo-coupling of 1,2,4-triazine bisulfides, followed by Diels-Alder/retro-Diels-Alder reaction with 1-Pyrrolidino-1-cyclopentene, enables the synthesis of thiacrown ether macrocycles containing a cyclopenteno[c]2,2′-bipyridine unit []. These macrocycles can be further oxidized to chiral sulfoxides, which are useful in asymmetric catalysis.
  • Total Synthesis of Marine Natural Products: 1-Pyrrolidino-1-cyclopentene serves as a starting material in the total synthesis of (+/-)-halichlorine, (+/-)-pinnaic acid, and (+/-)-tauropinnaic acid – marine natural products with diverse biological activities [].

Q5: Are there any computational studies on 1-Pyrrolidino-1-cyclopentene?

A5: Yes, density functional theory (DFT) calculations have been used to investigate the vibrational frequencies and structural parameters of 1-Pyrrolidino-1-cyclopentene. These calculations were further supported by FT-IR and Raman spectroscopic data, providing valuable insights into the molecule's electronic structure and bonding properties [].

Q6: What are the handling and storage recommendations for 1-Pyrrolidino-1-cyclopentene?

A6: Due to its reactivity, particularly with water and oxygen, 1-Pyrrolidino-1-cyclopentene should be stored under a dry nitrogen atmosphere []. Freshly prepared material is generally recommended for optimal results in synthetic applications.

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